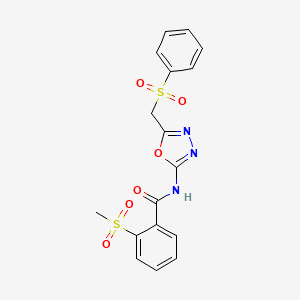

![molecular formula C12H11NO5 B2662437 2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid CAS No. 447431-22-3](/img/structure/B2662437.png)

2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

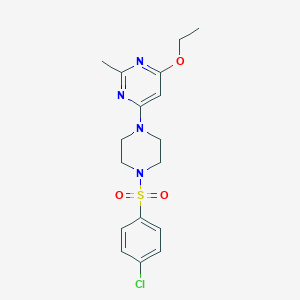

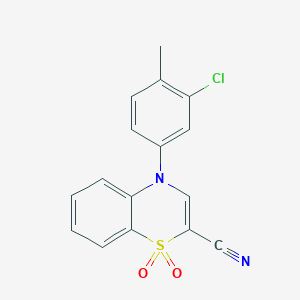

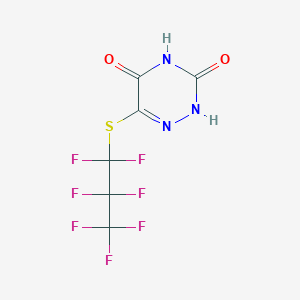

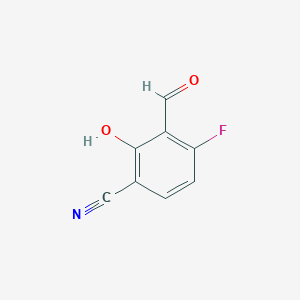

The compound “2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid” is a complex organic molecule. It seems to contain a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For instance, the synthesis of similar furan derivatives often involves the Paal-Knorr Furan Synthesis, which is a chemical reaction that synthesizes furan from a 1,4-diketone . Another possible method could involve the reaction of sulfur ylides and alkynes, which has been applied in the synthesis of furan derivatives .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information or a detailed structural analysis, it’s difficult to provide a more precise description of the molecular structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the furan ring and the carboxylic acid group. For example, furan rings can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation . The carboxylic acid group could also participate in various reactions, such as esterification or amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility, melting point, and boiling point would all be influenced by the presence of the furan ring and the carboxylic acid group .Scientific Research Applications

Diels−Alder Reactions for Substituted Anilines

Furan carboxylic acids, such as 5-amino-2-furancarboxylic acid, have been used in Diels−Alder reactions, a synthetic method that allows for the creation of complex molecules. These reactions have been shown to proceed with high regioselectivity, which is crucial for the synthesis of polysubstituted anilines used in the development of pharmaceuticals and materials science (Padwa et al., 1997).

Enhancing Fragmentation Studies

Studies on 2-furoic acid (C5H4O3) and its derivatives have shown how carboxylation can affect the stability of the furan ring. This research is important for understanding the chemical behavior of furan compounds in various conditions, which has implications for their use in synthetic chemistry and materials science (Zawadzki et al., 2020).

Catalysis and Polymer Synthesis

The controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural via enzyme cascades demonstrates their potential as biobased building blocks in pharmaceutical and polymer industries. This process highlights the role of furan carboxylic acids in developing sustainable materials (Jia et al., 2019).

Biocatalytic Production and Applications

Furan carboxylic acids have been produced with high productivity by cofactor-engineered Escherichia coli cells. These findings pave the way for their use in the synthesis of a wide range of chemicals and materials, demonstrating the versatility of furan carboxylic acids in biotechnological applications (Zhang et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to provide a detailed description of the potential mechanism of action .

Safety and Hazards

Future Directions

The future directions for research on this compound could be quite diverse, given its complex structure and the potential for various chemical reactions. For example, it could be interesting to explore its potential uses in pharmaceuticals, materials science, or as a synthetic intermediate in organic chemistry .

Properties

IUPAC Name |

2-[[(3-methylfuran-2-carbonyl)amino]methyl]furan-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-7-2-4-18-10(7)11(14)13-6-9-8(12(15)16)3-5-17-9/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHDQUZDECMSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NCC2=C(C=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol](/img/structure/B2662365.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2662368.png)

![N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2662371.png)

![{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2662374.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine](/img/structure/B2662375.png)